![molecular formula C19H26N4O4 B5639046 5-[2-(8-cyclopropyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-2-oxoethyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5639046.png)
5-[2-(8-cyclopropyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-2-oxoethyl]-3-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to the one often involves complex reactions, including the reaction of 1,3-diaryl-2-propen-1-ones with barbituric acid or 2-thiobarbituric acid under specific conditions, as demonstrated in the synthesis of related spirocyclic diones (Ahmed et al., 2012). Such processes underline the intricate pathways required to assemble these multifaceted structures.
Molecular Structure Analysis
The molecular structure of complex spirocyclic compounds is often elucidated using a combination of spectroscopic methods, including ultraviolet, infrared, 1H and 13C NMR, mass, and elemental analysis, providing detailed insights into their unique configurations (Ahmed et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving spirocyclic compounds are diverse, with one study showing the potential for anticonvulsant activities in certain diazaspiro decane diones, highlighting the broad chemical reactivity and potential application of these compounds in various domains (Aboul-Enein et al., 2014).
Physical Properties Analysis
The physical properties, including crystalline forms and specific rotations, can be determined through methods such as X-ray crystallography, which reveals the detailed three-dimensional arrangement of atoms within a compound, providing insights into its physical and chemical behavior (Barakat et al., 2016).
Chemical Properties Analysis
The chemical properties of such compounds are explored through their reactivity in various reactions, including nucleophilic catalysis and methylation reactions, demonstrating the versatility and reactivity of the spirocyclic framework in synthetic chemistry (Shieh et al., 2001).
properties
IUPAC Name |
5-[2-(2-cyclopropyl-3-oxo-2,8-diazaspiro[5.5]undecan-8-yl)-2-oxoethyl]-3-methyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-21-17(26)13(10-20-18(21)27)9-16(25)22-8-2-6-19(11-22)7-5-15(24)23(12-19)14-3-4-14/h10,14H,2-9,11-12H2,1H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEHDWLCIRQGFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)CC(=O)N2CCCC3(C2)CCC(=O)N(C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(8-cyclopropyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-2-oxoethyl]-3-methylpyrimidine-2,4(1H,3H)-dione |
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